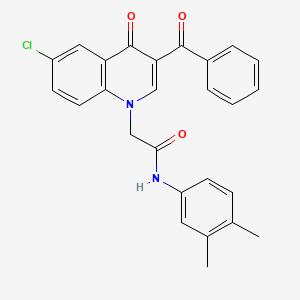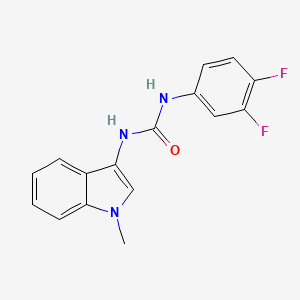
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1). It has been found to have potential applications in cancer treatment, as it can enhance the efficacy of DNA-damaging agents by inhibiting CHK1, which is involved in DNA damage response and repair.
科学的研究の応用
Hydrogel Formation and Anion Tuning
Hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrate the ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be tuned by varying the anion, offering a method to control the gels' physical properties. This anion tuning is essential for developing materials with specific characteristics, such as elastic storage modulus, which can be ordered according to the acid used in the hydrogel's formation. Such materials have applications ranging from drug delivery systems to soft robotics due to their unique physical properties (Lloyd & Steed, 2011).
Inhibition of Chitin Synthesis
Compounds structurally similar to 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, like diflubenzuron, inhibit chitin synthesis in insect larvae. This action disrupts the development of the insect's exoskeleton, leading to its death. Such compounds are valuable for pest control in agriculture, offering a targeted method to manage pest populations without affecting non-target species. The specificity and efficiency of these compounds make them an important tool in integrated pest management strategies (Deul, Jong & Kortenbach, 1978).
Urea-Fluoride Interaction
Research into the interactions between urea derivatives and fluoride ions has revealed complex behaviors including hydrogen bonding and proton transfer mechanisms. These studies have implications for understanding the fundamental chemistry that underlies many biological and industrial processes. The ability of urea derivatives to form complexes with fluoride can be exploited in designing new materials and chemical sensors, as well as in pharmaceutical development where specific ion interactions are crucial (Boiocchi et al., 2004).
Serotonin Reuptake Inhibition
Unsymmetrical ureas, including compounds similar to 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, have been explored for their potential as antidepressants due to their dual action as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonists. This dual pharmacological profile suggests an enhancement in serotonergic neurotransmission, potentially leading to more effective treatments for depression. These findings highlight the importance of urea derivatives in medicinal chemistry, offering a new approach to the development of antidepressant therapies (Matzen et al., 2000).
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQTEULQPLPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

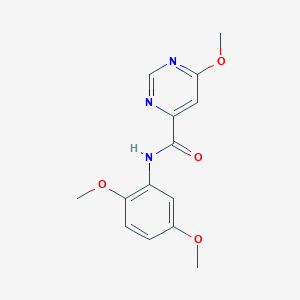

![2-Methyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2645268.png)
![1-Carbazol-9-yl-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-2-ol](/img/structure/B2645269.png)
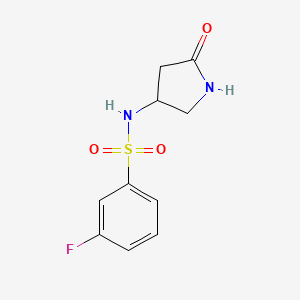


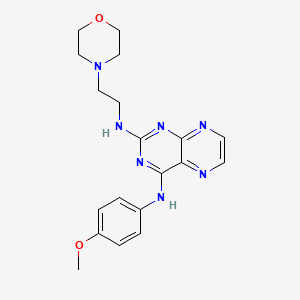
![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)

![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)
![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)
